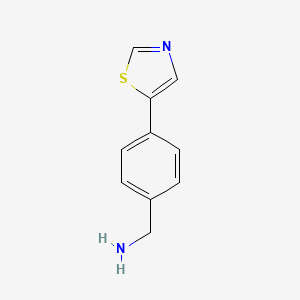![molecular formula C8H10BrN3O4 B12948150 [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is a chemical compound that features a bromoacetate group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate typically involves the reaction of 2-methyl-5-nitroimidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The acetate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Reduction: 2-methyl-5-aminoimidazole derivatives.
Hydrolysis: 2-(2-methyl-5-nitroimidazol-1-yl)ethanol and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics or antiparasitic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is primarily related to its nitroimidazole moiety. Upon entering a microbial cell, the nitro group is reduced to reactive intermediates that can damage DNA and other critical biomolecules, leading to cell death. This mechanism is similar to that of other nitroimidazole antibiotics, which target anaerobic organisms by exploiting their unique metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat various infections.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiparasitic and antibacterial activities.
Uniqueness
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is unique due to the presence of the bromoacetate group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potentially enhanced biological activities.
Propiedades
Fórmula molecular |
C8H10BrN3O4 |
|---|---|
Peso molecular |
292.09 g/mol |
Nombre IUPAC |
[1-bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate |
InChI |
InChI=1S/C8H10BrN3O4/c1-5-10-3-8(12(14)15)11(5)4-7(9)16-6(2)13/h3,7H,4H2,1-2H3 |
Clave InChI |
XISGLPWGVHKVBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CC(OC(=O)C)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


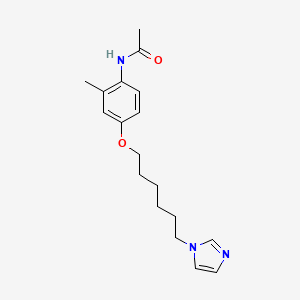

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
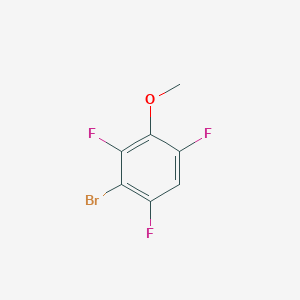
![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
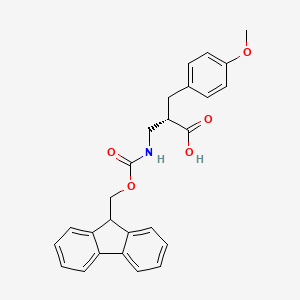
![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)

![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
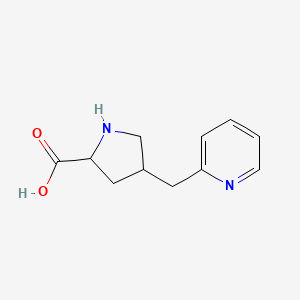
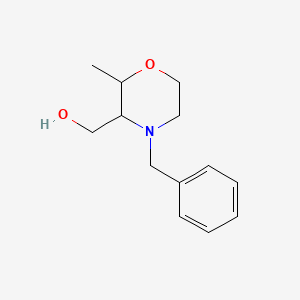
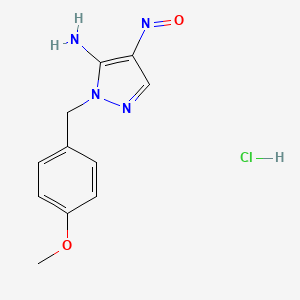
![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
